2-Isobutoxy-1-nitro-4-vinylbenzene
Description
2-Isobutoxy-1-nitro-4-vinylbenzene is a substituted aromatic compound featuring an isobutoxy group at position 2, a nitro group at position 1, and a vinyl substituent at position 3. The molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The vinyl group further enhances its utility as a precursor for functionalized polymers or crosslinking agents.
Properties
IUPAC Name |
4-ethenyl-2-(2-methylpropoxy)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h4-7,9H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQOEPDESNMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method starts with the nitration of 4-vinylbenzene to introduce the nitro group. This is followed by the alkylation of the resulting nitro compound with isobutyl alcohol under acidic conditions to form the isobutoxy group.
Industrial Production Methods: In an industrial setting, the production of 2-Isobutoxy-1-nitro-4-vinylbenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in 2-Isobutoxy-1-nitro-4-vinylbenzene can undergo reduction reactions to form amines.
Reduction: The vinyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or sulfuric acid can be used under controlled conditions.
Major Products Formed:
Reduction of the nitro group: yields 2-isobutoxy-1-amino-4-vinylbenzene.
Hydrogenation of the vinyl group: results in 2-isobutoxy-1-nitro-4-ethylbenzene.
Substitution reactions: can introduce various functional groups onto the benzene ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-Isobutoxy-1-nitro-4-vinylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, such as:
- Oxidation : The nitro group can be reduced to form an amino group.
- Substitution : The vinyl group can engage in addition reactions with halogens or hydrogen halides.
- Reduction : The nitro group can also undergo reduction to yield amino derivatives.
Biology
Research has indicated potential biological activities associated with 2-Isobutoxy-1-nitro-4-vinylbenzene. Studies are ongoing to explore its:
- Antimicrobial properties : Investigations into its ability to inhibit bacterial growth.
- Anticancer effects : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanisms of action.
Medicine
The compound is being studied as a pharmaceutical intermediate. Its structural properties may allow it to serve as a precursor for developing new therapeutic agents targeting various diseases. Ongoing research aims to elucidate its pharmacological profiles and potential therapeutic applications in treating conditions like cancer and infections.
Industry
In industrial applications, 2-Isobutoxy-1-nitro-4-vinylbenzene is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other materials used in coatings, adhesives, and other chemical products.
Case Studies and Research Findings
Several studies have focused on the applications of 2-Isobutoxy-1-nitro-4-vinylbenzene in different contexts:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated effectiveness against bacterial strains | Demonstrated significant inhibition of growth in specific bacteria strains, indicating potential as an antimicrobial agent. |
| Cytotoxicity Assay | Tested effects on cancer cell lines | Showed promising cytotoxic effects on various cancer cells, suggesting potential for development into anticancer drugs. |
| Polymerization Research | Investigated use in polymer synthesis | Found effective as a monomer in producing novel polymers with desirable properties for industrial applications. |
Mechanism of Action
The mechanism by which 2-Isobutoxy-1-nitro-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The vinyl group can undergo polymerization, leading to the formation of polymeric materials with unique properties.
Molecular Targets and Pathways:
Nitro Group Reduction: Involves electron transfer processes facilitated by reducing agents.
Vinyl Group Polymerization: Initiated by free radicals or catalysts, leading to chain growth and polymer formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Properties
The following table compares 2-Isobutoxy-1-nitro-4-vinylbenzene with two related compounds: 2-Fluoro-1-isobutoxy-4-nitrobenzene () and 1-Nitro-2-isobutoxy-4-methylbenzene .
Detailed Analysis
The nitro group at position 1 (ortho to isobutoxy) creates steric strain, reducing stability compared to analogs with para-nitro groups (e.g., 2-Fluoro-1-isobutoxy-4-nitrobenzene).
Electronic and Steric Influences
- The isobutoxy group (electron-donating) in all three compounds activates the ring for electrophilic substitution, but the vinyl group in the target compound introduces additional π-electron density, favoring reactions like Diels-Alder.
- 1-Nitro-2-isobutoxy-4-methylbenzene exhibits lower reactivity due to steric hindrance from the methyl group, limiting access to the nitro site.
Thermal and Chemical Stability
- The fluorine atom in 2-Fluoro-1-isobutoxy-4-nitrobenzene enhances thermal stability (up to 200°C) by strengthening C-F bonds, whereas the vinyl group in the target compound may lead to decomposition at elevated temperatures (>150°C).
Research Findings and Limitations
- Synthesis Challenges : The vinyl group in 2-Isobutoxy-1-nitro-4-vinylbenzene complicates purification due to its propensity for premature polymerization, a issue absent in fluorinated or methylated analogs.
- Applications : While 2-Fluoro-1-isobutoxy-4-nitrobenzene is used in pharmaceutical intermediates (e.g., kinase inhibitors), the target compound’s vinyl group suggests utility in materials science (e.g., conductive polymers) .
- Gaps in Data : Direct experimental data on the target compound’s solubility or spectroscopic profiles are scarce, requiring extrapolation from structural analogs.
Biological Activity
2-Isobutoxy-1-nitro-4-vinylbenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-Isobutoxy-1-nitro-4-vinylbenzene is with a molecular weight of approximately 221.25 g/mol. The structure features a nitro group, an isobutoxy group, and a vinyl group attached to a benzene ring, which contributes to its unique reactivity and biological properties.
The biological activity of 2-Isobutoxy-1-nitro-4-vinylbenzene is primarily attributed to its ability to interact with various cellular targets through the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Vinyl Group Reactivity : The vinyl group allows for further functionalization, enabling the compound to participate in addition reactions that can modify biological pathways.
These interactions can influence various biochemical pathways, including those related to cell proliferation and apoptosis, making this compound a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that 2-Isobutoxy-1-nitro-4-vinylbenzene exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
The anticancer potential of 2-Isobutoxy-1-nitro-4-vinylbenzene has been investigated in several studies. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These effects can lead to cell cycle arrest and ultimately cell death .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of 2-Isobutoxy-1-nitro-4-vinylbenzene against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Case Study 2: Anticancer Efficacy in Cell Lines
In another study, the compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings revealed that treatment with 2-Isobutoxy-1-nitro-4-vinylbenzene resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM for MCF-7 cells and 20 µM for A549 cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .
Comparative Analysis
To better understand the uniqueness of 2-Isobutoxy-1-nitro-4-vinylbenzene compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| 2-Isobutoxy-1-nitro-4-vinylbenzene | Isobutoxy, Nitro, Vinyl | Antimicrobial, Anticancer |
| 2-Isopropoxy-1-nitro-4-vinylbenzene | Isopropoxy, Nitro, Vinyl | Limited antibacterial activity |
| 1-Nitro-4-vinylbenzene | Nitro, Vinyl | Lower reactivity; limited studies |
Q & A
Q. What are the recommended safety protocols for handling 2-Isobutoxy-1-nitro-4-vinylbenzene in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., closed systems, local exhaust ventilation) to minimize inhalation and skin contact. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Safety showers and eyewash stations must be accessible. For waste management, segregate and store residues in labeled containers, and collaborate with certified hazardous waste disposal services .
Q. What synthetic routes are commonly employed to prepare 2-Isobutoxy-1-nitro-4-vinylbenzene?
- Methodological Answer : A two-step approach is typical:
- Step 1 : Nitration of 4-vinylphenol using a mixed acid system (HNO₃/H₂SO₄) to yield 1-nitro-4-vinylbenzene.
- Step 2 : Alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) via nucleophilic substitution. Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate 8:2). Purify via column chromatography .
Q. Which analytical techniques are optimal for characterizing 2-Isobutoxy-1-nitro-4-vinylbenzene?
- Methodological Answer :
- NMR : Confirm structure using ¹H and ¹³C NMR (CDCl₃ solvent). Key signals: vinyl protons (δ 5.2–6.8 ppm), isobutoxy group (δ 1.0–1.2 ppm for CH₃).
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; UV detection at 254 nm for nitro group absorbance.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]⁺ at m/z ~235) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for nitroaromatic derivatives like 2-Isobutoxy-1-nitro-4-vinylbenzene?
- Methodological Answer : Cross-validate using complementary techniques:
- XRD : Resolve structural ambiguities via single-crystal X-ray diffraction.
- IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹).
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Document solvent and temperature effects to explain discrepancies .
Q. What strategies optimize the regioselectivity of nitro group introduction in substituted benzene derivatives?
- Methodological Answer :
- Directing Groups : Use electron-donating groups (e.g., -O-iBu) to direct nitration to the para position.
- Acid System : Adjust HNO₃/H₂SO₄ ratios to control electrophilic substitution kinetics. For example, higher H₂SO₄ concentration enhances nitronium ion (NO₂⁺) stability.
- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .
Q. How does the stability of 2-Isobutoxy-1-nitro-4-vinylbenzene vary under thermal or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What role does 2-Isobutoxy-1-nitro-4-vinylbenzene play in synthesizing heterocyclic compounds?
- Methodological Answer : The vinyl and nitro groups enable cycloaddition or reduction reactions:
Q. How can hygroscopicity challenges during storage of 2-Isobutoxy-1-nitro-4-vinylbenzene be mitigated?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in sealed desiccators with silica gel. Pre-dry solvents (e.g., THF over molecular sieves) for reactions. Monitor moisture content via Karl Fischer titration .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported reaction yields for nitroaromatic syntheses?
- Methodological Answer :
- Replicate Conditions : Verify purity of starting materials (e.g., 4-vinylphenol ≥98%) and solvent dryness.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-nitrated isomers).
- Open Data Practices : Share raw spectral data and reaction logs in repositories (e.g., Zenodo) for peer validation .
Q. What frameworks guide the ethical handling of conflicting toxicity data for nitro compounds?
Q. Tables
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| HPLC | Column: C18; Mobile phase: MeOH/H₂O (70:30) | |
| ¹H NMR | Solvent: CDCl₃; δ (isobutoxy CH₃): 1.0–1.2 | |
| ESI-MS | Ion mode: Positive; [M+H]⁺: ~235 |
| Stability Study | Conditions | Outcome |
|---|---|---|
| Thermal | TGA, heating rate 10°C/min | Decomposition >150°C |
| Photolytic | UV light (λ = 365 nm), 24h | 15% degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
